molecular formula C21H18N2O3 B5797805 N'-(diphenylacetyl)-4-hydroxybenzohydrazide

N'-(diphenylacetyl)-4-hydroxybenzohydrazide

Cat. No. B5797805
M. Wt: 346.4 g/mol
InChI Key: RTYSAWUSEWXAIB-UHFFFAOYSA-N
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Description

N-(diphenylacetyl)-4-hydroxybenzohydrazide, also known as DPAH, is a synthetic compound that has been widely used in scientific research. It is a hydrazide derivative of diphenylacetic acid and has a molecular weight of 338.40 g/mol. DPAH has been extensively studied due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N'-(diphenylacetyl)-4-hydroxybenzohydrazide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various cellular signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to regulate glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

N'-(diphenylacetyl)-4-hydroxybenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its properties and effects are well-documented. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-(diphenylacetyl)-4-hydroxybenzohydrazide. One potential direction is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular signaling pathways. Furthermore, the development of novel this compound derivatives with improved properties and efficacy is another potential direction for future research.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for cancer therapy and the treatment of other diseases. Although this compound has some limitations for lab experiments, it has several advantages, including its stability and well-documented properties. There are several future directions for the study of this compound, including the development of this compound-based therapeutics and the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N'-(diphenylacetyl)-4-hydroxybenzohydrazide involves the reaction of diphenylacetic acid with hydrazine hydrate in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified using recrystallization. The purity of the final product is confirmed using various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

N'-(diphenylacetyl)-4-hydroxybenzohydrazide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been found to reduce oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.

properties

IUPAC Name

N'-(2,2-diphenylacetyl)-4-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-18-13-11-17(12-14-18)20(25)22-23-21(26)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,24H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYSAWUSEWXAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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